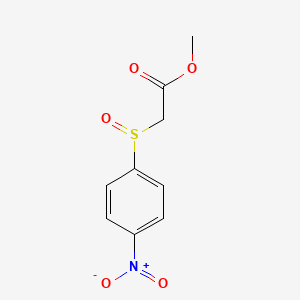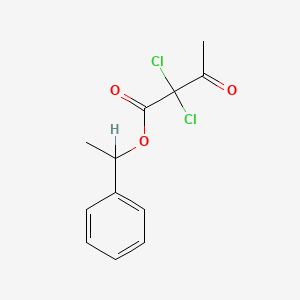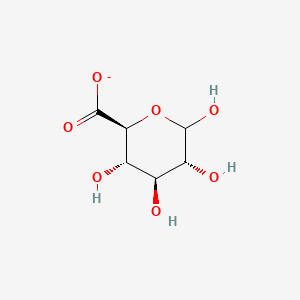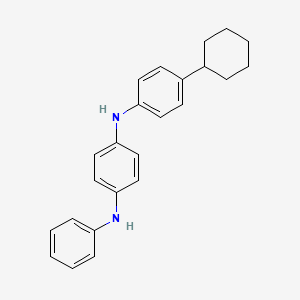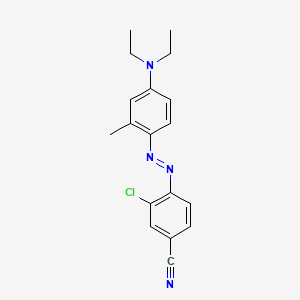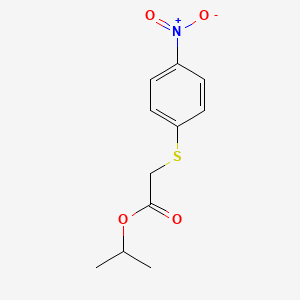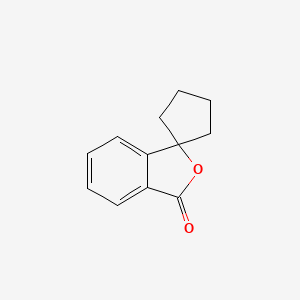
Ethylene bis((decylthio)acetate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethylene bis((decylthio)acetate) is an organic compound with the molecular formula C26H50O4S2 It is a diester derived from ethylene glycol and decylthioacetic acid
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethylene bis((decylthio)acetate) typically involves the esterification of ethylene glycol with decylthioacetic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete esterification. The product is then purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of ethylene bis((decylthio)acetate) may involve continuous flow processes to enhance efficiency and yield. The reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher purity and yield of the final product.
化学反应分析
Types of Reactions: Ethylene bis((decylthio)acetate) can undergo various chemical reactions, including:
Hydrolysis: The ester bonds in ethylene bis((decylthio)acetate) can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of ethylene glycol and decylthioacetic acid.
Oxidation: The thioether groups in the compound can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid or sulfuric acid, while basic hydrolysis (saponification) can be performed using sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often under mild conditions.
Major Products Formed:
Hydrolysis: Ethylene glycol and decylthioacetic acid.
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Ethylene bis((decylthio)acetate) has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other esters and thioether-containing compounds.
Biology: The compound can be used in studies involving the modification of biological molecules, such as proteins and nucleic acids, through esterification or thioether formation.
Medicine: Research into the potential therapeutic applications of ethylene bis((decylthio)acetate) includes its use as a precursor for drug development, particularly in the design of prodrugs that can be activated in vivo.
Industry: The compound is used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers.
作用机制
The mechanism of action of ethylene bis((decylthio)acetate) depends on its chemical reactivity. The ester groups can undergo hydrolysis, releasing ethylene glycol and decylthioacetic acid, which can interact with various molecular targets. The thioether groups can undergo oxidation, forming reactive intermediates that can modify biological molecules. These reactions can affect molecular pathways involved in cellular processes, such as signal transduction, enzyme activity, and gene expression.
相似化合物的比较
Ethylene bis((octylthio)acetate): Similar structure but with octyl groups instead of decyl groups.
Ethylene bis((hexylthio)acetate): Similar structure but with hexyl groups instead of decyl groups.
Ethylene bis((butylthio)acetate): Similar structure but with butyl groups instead of decyl groups.
Comparison: Ethylene bis((decylthio)acetate) is unique due to its longer decyl chains, which can influence its solubility, reactivity, and interactions with other molecules. The longer alkyl chains can enhance the compound’s hydrophobicity, making it more suitable for applications in non-polar environments. Additionally, the increased chain length can affect the compound’s physical properties, such as melting point and viscosity, compared to its shorter-chain analogs.
属性
CAS 编号 |
84145-15-3 |
|---|---|
分子式 |
C26H50O4S2 |
分子量 |
490.8 g/mol |
IUPAC 名称 |
2-(2-decylsulfanylacetyl)oxyethyl 2-decylsulfanylacetate |
InChI |
InChI=1S/C26H50O4S2/c1-3-5-7-9-11-13-15-17-21-31-23-25(27)29-19-20-30-26(28)24-32-22-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 |
InChI 键 |
JLVULRDKZPCTOP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCSCC(=O)OCCOC(=O)CSCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






